2,6-Dihydroxyaniline hydrochloride
Overview
Description
2,6-Dihydroxyaniline hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two hydroxyl groups attached to the benzene ring at the 2 and 6 positions, and an amino group at the 1 position The hydrochloride form indicates that it is a salt formed with hydrochloric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dihydroxyaniline hydrochloride typically involves the hydroxylation of aniline derivatives. . The reaction is often carried out in the presence of a catalyst such as vanadium oxide, which enhances the yield and selectivity of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that ensure high purity and yield. These processes often include the use of advanced chromatographic techniques for the separation and purification of the compound . The reaction conditions are optimized to maintain the stability of the compound and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dihydroxyaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives, which are important intermediates in the synthesis of dyes and pigments.
Reduction: The compound can be reduced to form corresponding amines, which are useful in the production of pharmaceuticals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and sulfonic acids are employed under acidic or basic conditions to achieve substitution reactions.
Major Products Formed:
Quinone derivatives: from oxidation.
Amines: from reduction.
Substituted aromatic compounds: from electrophilic substitution reactions.
Scientific Research Applications
2,6-Dihydroxyaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly in the treatment of diseases involving oxidative stress.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,6-Dihydroxyaniline hydrochloride exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl groups on the aromatic ring allow it to participate in hydrogen bonding and electron transfer reactions, which are crucial for its biological activity. The compound can modulate the activity of enzymes and receptors, influencing cellular processes such as oxidative stress response and signal transduction .
Comparison with Similar Compounds
2,6-Dimethylaniline: An aromatic amine with methyl groups instead of hydroxyl groups, used in the synthesis of anesthetics and other pharmaceuticals.
2,6-Dihydroxybenzoic acid: A compound with similar hydroxyl substitution but with a carboxylic acid group, known for its use in the synthesis of salicylic acid derivatives.
Uniqueness: 2,6-Dihydroxyaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and amino groups allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(2,6-dihydroxyphenyl)azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.ClH/c7-6-4(8)2-1-3-5(6)9;/h1-3,8-9H,7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVNXPCVVNCPQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)[NH3+])O.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634-60-6 | |
Record name | 1,3-Benzenediol, 2-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=634-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenediol, 2-amino-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenediol, 2-amino-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
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